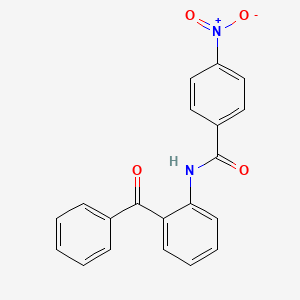

N-(2-benzoylphenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20(24)15-10-12-16(13-11-15)22(25)26/h1-13H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFIRIXUDKKYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 2 Benzoylphenyl 4 Nitrobenzamide

Established Synthetic Pathways for Benzamide (B126) Formation

The synthesis of N-(2-benzoylphenyl)-4-nitrobenzamide relies on the formation of a stable amide bond between an amine and a carboxylic acid derivative. The primary precursors for this specific compound are 2-aminobenzophenone (B122507) and a derivative of 4-nitrobenzoic acid. Two significant methods for achieving this transformation are through the use of acyl chlorides and the application of mechanochemistry.

Amide Bond Formation via Acyl Chlorides (e.g., Schotten-Baumann Reactions)

The Schotten-Baumann reaction is a well-established and widely used method for synthesizing amides from amines and acyl chlorides. wikipedia.org This reaction is typically performed under basic conditions, which neutralize the hydrochloric acid byproduct generated during the reaction. byjus.comuomustansiriyah.edu.iq

The synthesis of N-(2-benzoylphenyl)-4-nitrobenzamide via this pathway involves the reaction of 2-aminobenzophenone with 4-nitrobenzoyl chloride. The general mechanism proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. byjus.comiitk.ac.in This forms a tetrahedral intermediate, which then collapses to form the amide bond with the elimination of a chloride ion. byjus.com

Reaction Conditions: The "Schotten-Baumann conditions" often refer to a two-phase system, comprising an aqueous base (like sodium hydroxide) and an organic solvent (such as dichloromethane (B109758) or diethyl ether). wikipedia.org The base in the aqueous phase neutralizes the liberated HCl, while the reactants and the final amide product remain in the organic phase. wikipedia.orgbyjus.com Alternatively, an organic base like pyridine (B92270) can be used, which can also act as a catalyst. byjus.comuomustansiriyah.edu.iq

Table 1: Key Features of the Schotten-Baumann Reaction

| Feature | Description |

|---|---|

| Reactants | Amine (e.g., 2-aminobenzophenone) and Acyl Chloride (e.g., 4-nitrobenzoyl chloride) |

| Reaction Type | Nucleophilic Acyl Substitution |

| Catalyst/Medium | Typically a base such as aqueous sodium hydroxide (B78521) or pyridine. byjus.comuomustansiriyah.edu.iq |

| Key Advantage | Robust and widely applicable for amide and ester synthesis. wikipedia.org |

| Byproduct | Hydrochloric acid (HCl), which is neutralized by the base. byjus.com |

This method is a cornerstone of organic synthesis due to its reliability and versatility in forming amide linkages in a wide array of molecules. wikipedia.org

Mechanochemical Synthesis Approaches for N-Substituted Benzamides

Mechanochemistry, a branch of chemistry that studies transformations induced by mechanical energy, offers a solvent-free and often more efficient alternative to traditional synthesis. nih.gov These reactions are typically carried out in a ball mill, where the grinding or milling action provides the energy required for the chemical transformation. nih.gov

For the synthesis of N-substituted benzamides, mechanochemical methods can involve the reaction of amines with carboxylic acids using a coupling reagent or the direct reaction of esters with a nitrogen source. nih.gov While a specific protocol for N-(2-benzoylphenyl)-4-nitrobenzamide is not detailed in the literature, the general approach for N-substituted amides is applicable. For instance, amide bonds have been successfully generated from acyl chlorides and anilines under mortar and pestle or ball milling conditions. nih.gov Another approach involves milling an ester with a nitrogen source like calcium nitride. nih.gov

This "green chemistry" approach is gaining importance as it reduces or eliminates the need for solvents, often leading to shorter reaction times and cleaner product isolation. rsc.org

Spectroscopic and Structural Elucidation Methodologies for N-(2-benzoylphenyl)-4-nitrobenzamide

The structural confirmation and analysis of N-(2-benzoylphenyl)-4-nitrobenzamide are accomplished through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity, electronic environment, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For N-(2-benzoylphenyl)-4-nitrobenzamide, both ¹H and ¹³C NMR would be essential for confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the amide proton (N-H), as well as the aromatic protons on the three different phenyl rings.

Amide Proton (CONH): A singlet is expected for the NH proton, typically appearing at a downfield chemical shift (δ 10-11 ppm) in related 4-nitrobenzamide (B147303) structures. nih.gov

Aromatic Protons: The protons on the 4-nitrophenyl ring would likely appear as two distinct doublets in the region of δ 8.0-8.5 ppm due to the strong electron-withdrawing effect of the nitro group. The protons of the benzoylphenyl moiety would present a more complex pattern of multiplets in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all the unique carbon atoms in the molecule.

Carbonyl Carbons (C=O): Two distinct signals for the amide and ketone carbonyl carbons would be expected in the downfield region (δ 160-170 ppm for the amide and further downfield for the ketone). nih.gov

Aromatic Carbons: A series of signals in the δ 120-150 ppm range would correspond to the carbons of the three phenyl rings.

The following table provides predicted chemical shift ranges based on data from analogous compounds. nih.gov

Table 2: Predicted NMR Data for N-(2-benzoylphenyl)-4-nitrobenzamide

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Amide (N-H) | ~10.0 - 11.0 |

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.6 |

| ¹³C | Carbonyl (Amide C=O) | ~160 - 170 |

| ¹³C | Carbonyl (Ketone C=O) | ~190 - 200 |

Ultraviolet (UV) Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-(2-benzoylphenyl)-4-nitrobenzamide would be dominated by the presence of multiple chromophores: the benzoyl group, the nitrobenzene (B124822) group, and the phenyl rings, all part of a conjugated system.

The presence of these aromatic and carbonyl groups typically results in strong absorption bands in the UV region. For similar N-benzoyl compounds, absorption maxima are observed that shift depending on concentration and solvent, indicating π-π stacking interactions. researchgate.net In related benzoyl-N-phenylpropanamide structures, UV-Vis spectra have been recorded to analyze electronic properties like excitation energies and frontier orbital energies. researchgate.net The electronic transitions are generally of the π → π* type, characteristic of the extensive aromatic systems within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For N-(2-benzoylphenyl)-4-nitrobenzamide (C₂₀H₁₄N₂O₄), the expected molecular weight is approximately 358.34 g/mol .

In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 697 or a sodium adduct [M+Na]⁺. nih.gov The fragmentation pattern under tandem MS (MS/MS) would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for benzamides. A study on the closely related N-[2-(benzoyloxy)phenyl]-benzamide showed that under mass spectrometry conditions, the molecule can undergo cyclization accompanied by the elimination of a neutral molecule (benzoic acid). researchgate.net A similar intramolecular interaction or fragmentation could be possible for N-(2-benzoylphenyl)-4-nitrobenzamide, potentially leading to characteristic fragment ions that can help confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the primary functional groups present in N-(2-benzoylphenyl)-4-nitrobenzamide. The IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The presence of the secondary amide linkage gives rise to a characteristic N-H stretching vibration, typically observed as a sharp band in the region of 3300-3500 cm⁻¹. Another key feature of the amide group is the strong absorption band from the C=O stretching vibration (Amide I band), which is expected to appear around 1650-1690 cm⁻¹.

The molecule contains a second carbonyl group within the benzoyl moiety (a diaryl ketone). The stretching vibration of this C=O bond is typically found in the 1630-1660 cm⁻¹ range and may overlap with the Amide I band, potentially causing a broadened peak in this region.

The nitro group (-NO₂) attached to one of the phenyl rings is identified by two prominent stretching vibrations: an asymmetric stretch usually appearing between 1500-1590 cm⁻¹ and a symmetric stretch in the 1300-1380 cm⁻¹ range. nih.gov The aromatic nature of the three phenyl rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations typically found in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for N-(2-benzoylphenyl)-4-nitrobenzamide based on data from structurally related compounds. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1690 |

| Ketone Carbonyl | C=O Stretch | 1630 - 1660 |

| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1590 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Nitro Group | Symmetric NO₂ Stretch | 1300 - 1380 |

Derivatization and Analogue Synthesis for N-(2-benzoylphenyl)-4-nitrobenzamide

The derivatization of N-(2-benzoylphenyl)-4-nitrobenzamide is a key strategy for exploring its chemical properties and developing new analogues. Synthetic efforts focus on three main areas: modification of the core phenyl and benzoyl moieties, introduction of various substituents onto the aromatic rings, and structural alterations at the amide linkage.

Strategies for Modifying Phenyl and Benzoyl Moieties

Modifications to the core structure of N-(2-benzoylphenyl)-4-nitrobenzamide can be achieved through targeted chemical reactions. The benzoyl group's ketone is a prime site for transformation. It can undergo reduction using agents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol, transforming the benzoyl moiety into a hydroxy(phenyl)methyl group.

The aromatic rings themselves offer opportunities for modification. The nitro group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution on the 4-nitrobenzoyl ring. Conversely, the amide and benzoyl groups influence the reactivity of the N-phenyl ring system. The amide nitrogen's lone pair can activate the ring, directing substitutions to the ortho and para positions, though this is complicated by the deactivating effect of the adjacent benzoyl group. A common transformation for the nitro group is its reduction to an amine (-NH₂) using reagents such as tin(II) chloride or catalytic hydrogenation. msu.edu This conversion dramatically alters the electronic properties of the ring, turning an electron-withdrawing group into an electron-donating one and enabling further derivatization, such as diazotization. msu.edu

Introduction of Diverse Substituents on the Aromatic Rings

The most common strategy for introducing a wide array of substituents does not involve modifying the parent compound but rather employing substituted precursors during the initial synthesis. The primary synthetic route involves the condensation of a 4-nitrobenzoyl chloride derivative with a 2-aminobenzophenone derivative. By starting with precursors that already contain the desired substituents, chemists can systematically generate a library of analogues.

For instance, using a substituted 4-nitrobenzoyl chloride allows for the introduction of groups on that aromatic ring. Similarly, employing a substituted 2-aminobenzophenone allows for variation on the other two rings. Research on related benzamide structures has shown that a variety of functional groups can be incorporated using this precursor-based approach. nih.govresearchgate.net

The following table showcases examples of substituents that can be introduced onto the aryl rings based on synthetic strategies for analogous compounds. nih.govresearchgate.net

| Precursor Moiety | Position of Substitution | Example Substituents |

| 4-Nitrobenzoyl | 2-position | Chloro (Cl) |

| 2-Aminobenzophenone | Various positions | Methyl (CH₃), Nitro (NO₂), Halogens (F, Cl, Br) |

This method provides a modular and efficient way to synthesize a diverse range of derivatives for further study. nih.gov

Structural Modifications at the Amide Linkage

The amide bond is a central, modifiable feature of the N-(2-benzoylphenyl)-4-nitrobenzamide scaffold. The synthesis of analogues is typically achieved by reacting a 4-nitrobenzoyl chloride with a primary or secondary amine. mdpi.com By varying the amine component, the structure around the amide nitrogen can be systematically altered. For example, using N-methyl-2-aminobenzophenone as a precursor would result in an N-methylated amide derivative.

Furthermore, the amide bond itself can be chemically transformed. It can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride, which fundamentally changes the geometry and electronic nature of the linker between the molecular moieties. Another potential modification, common in medicinal chemistry, is the replacement of the oxygen atom with sulfur using reagents like Lawesson's reagent, which would yield the corresponding thioamide. These transformations allow for a comprehensive exploration of the structural requirements for specific chemical properties.

Exploration of Biological Activities and Pharmacological Relevance of N 2 Benzoylphenyl 4 Nitrobenzamide

Antimicrobial Efficacy Assessments

The antimicrobial potential of benzamide (B126) derivatives has been a subject of significant research interest. Studies have investigated their ability to inhibit the growth of a wide spectrum of pathogenic microorganisms, including both bacteria and fungi.

N-phenylbenzamide derivatives have demonstrated potential as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies on a series of N-phenylbenzamides confirmed their ability to inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The presence of certain substituents, such as methoxy (B1213986) and halo groups, was found to slightly enhance antibacterial activity compared to the parent compound. mdpi.com

Research on structurally related compounds further supports the antibacterial potential of this chemical class. For instance, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, a compound also containing a nitrobenzene (B124822) moiety, exhibited significant activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm and against Bacillus subtilis (Gram-positive) with an MIC of 500 ppm. researchgate.net Another related derivative, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, showed the reverse, with stronger activity against B. subtilis (MIC = 31.3 ppm) and weaker activity against E. coli (MIC = 500 ppm). researchgate.net These findings suggest that the specific arrangement of functional groups plays a crucial role in determining the spectrum and potency of antibacterial action. researchgate.net

Antibacterial Activity of N-phenylbenzamide Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-phenylbenzamide derivatives | Staphylococcus aureus (Gram-positive) | Inhibits growth | nih.gov |

| N-phenylbenzamide derivatives | Escherichia coli (Gram-negative) | Inhibits growth | nih.gov |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli (Gram-negative) | 31.3 ppm | researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis (Gram-positive) | 500 ppm | researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis (Gram-positive) | 31.3 ppm | researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli (Gram-negative) | 500 ppm | researchgate.net |

In addition to antibacterial effects, N-phenylbenzamide derivatives have been evaluated for their efficacy against fungal pathogens. nih.gov Studies have shown that these compounds can inhibit the growth of Candida albicans, a common opportunistic fungal pathogen. nih.govmdpi.com The presence of halo substituents on the phenyl ring appeared to slightly increase the antifungal activity when compared to the parent compound or derivatives with methoxy substituents. mdpi.com The nitrogen and chlorine atoms are considered important for inhibiting the growth of Candida albicans, drawing parallels to the mechanism of some imidazole-based antifungal drugs. mdpi.com

Other investigations into related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, have also demonstrated notable antifungal properties against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, with MIC values as low as 0.625 g/L. researchgate.net

Antifungal Activity of N-phenylbenzamide Derivatives

| Compound Class/Derivative | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| N-phenylbenzamides | Candida albicans | Inhibits growth | nih.govmdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | MIC = 0.625 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC = 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidene-hydrazinocarbonyl-methoxy)-benzamide | Sclerotinia sclerotiorum | MIC = 0.625 g/L | researchgate.net |

Anti-inflammatory Response Modulation

The anti-inflammatory potential of benzamide-related structures has been explored, with several derivatives showing promising activity. While direct studies on N-(2-benzoylphenyl)-4-nitrobenzamide are limited, research on related N-phenylcarbamothioylbenzamides provides insight into the anti-inflammatory capacity of this class of compounds. nih.gov In a study using a carrageenan-induced paw edema model in mice, several of these derivatives exhibited significantly higher anti-inflammatory activity than the reference drug, indomethacin. nih.govresearchgate.net For example, certain substituted derivatives showed inhibition of edema ranging from 26.81% to as high as 61.45%, compared to 22.43% for indomethacin. nih.govresearchgate.net Furthermore, these compounds were found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator in the inflammatory cascade. nih.gov

Anticonvulsant Effects and Neurological Activity

A series of 4-nitro-N-phenylbenzamides, which are structurally very similar to the title compound, were synthesized and evaluated for their anticonvulsant properties. nih.gov In studies using the maximal electroshock-induced seizure (MES) test in mice, several of these compounds proved to be effective. nih.gov Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed significant anticonvulsant activity. nih.gov The latter was found to be three times more active than the established antiepileptic drug phenytoin (B1677684) in the MES test when administered orally to rats. nih.gov The anticonvulsant efficacy is often evaluated alongside neurotoxicity to determine a Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value indicates a better safety profile. The N-(2-chloro-6-methylphenyl)-4-nitrobenzamide derivative displayed a particularly high PI of 11.8, suggesting a favorable window between therapeutic effect and toxicity. nih.gov

Anticonvulsant Activity of 4-nitro-N-phenylbenzamide Derivatives (i.p. in mice)

| Compound | ED₅₀ (MES test) (μmol/kg) | TD₅₀ (μmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1.068 | 11.8 | nih.gov |

Antidiabetic Potential and Glycemic Regulation

Derivatives containing the N-(2-benzoylphenyl) moiety have been identified as a novel series of potent and selective PPARγ agonists, which are effective in managing type 2 diabetes. elsevierpure.com Specifically, N-(2-benzoylphenyl)-L-tyrosine derivatives have demonstrated potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. elsevierpure.com These compounds function by activating the PPARγ receptor, a key regulator of glucose and lipid metabolism. elsevierpure.com

Separately, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes can help control post-meal blood glucose spikes. One derivative, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was found to be the most active, showing fourfold greater inhibitory potential against α-glucosidase and sixfold greater activity against α-amylase compared to the standard drug acarbose. nih.gov

Anticancer and Antineoplastic Investigations

The broader class of amides is known to possess a wide range of pharmacological effects, including potential antitumor activity. nanobioletters.com While specific antineoplastic studies on N-(2-benzoylphenyl)-4-nitrobenzamide are not detailed in the provided results, research on structurally related compounds containing a benzoyl group offers relevant insights. A series of 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of 60 human tumor cell lines. nih.gov Several of these compounds were highly active, with mean GI50 values (concentration causing 50% growth inhibition) as low as 0.15 μM. nih.gov These compounds were particularly effective against leukemia cell lines, with 75% of the GI50 values being less than 0.15 μM, marking them as candidates for further in vivo testing. nih.gov This suggests that the benzoyl moiety, when incorporated into suitable heterocyclic systems, can contribute to significant anticancer activity. nih.gov

Anticancer Activity of 2-benzoyl-quinoxaline Derivatives

| Compound ID | Mean GI₅₀ (μM) | Note | Reference |

|---|---|---|---|

| Compound 6e | 0.42 | Active against 60-cell line panel | nih.gov |

| Compound 6g | 0.15 | Difluorinated analog, most active | nih.gov |

| Compound 4c | 1.02 | Active against 60-cell line panel | nih.gov |

| Compound 4g | 0.52 | Difluorinated analog | nih.gov |

| Compound 5c | 0.49 | Active against 60-cell line panel | nih.gov |

Potential as Pharmacophore in Drug Design

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Both the 4-nitrobenzamide (B147303) and N-(2-benzoylphenyl) moieties have been recognized as valuable components in drug design.

The nitro group, in particular, is a versatile functional group that can serve as a pharmacophore. mdpi.com It is often strategically incorporated into drug structures to enhance bioactivity and can modulate the pharmacokinetic properties of a molecule. mdpi.commdpi.com Nitro-containing compounds have demonstrated a wide range of therapeutic applications, including antimicrobial and anticancer activities. mdpi.com The 4-nitrobenzamide structure itself is present in various synthesized compounds that have been investigated for biological activity. nih.govmdpi.com

Similarly, the 2-aminobenzophenone (B122507) core (which is formed by the N-(2-benzoylphenyl) group) has been identified as a suitable isostere in the development of novel therapeutic agents. nih.govelsevierpure.com For example, in the design of PPARγ agonists, the N-(2-benzoylphenyl) group served as a key structural component, leading to the discovery of potent antihyperglycemic and antihyperlipidemic agents. nih.govelsevierpure.com

The combination of these two pharmacophorically active fragments in the single molecule of N-(2-benzoylphenyl)-4-nitrobenzamide suggests its potential as a scaffold for designing new therapeutic agents. However, without specific studies on the target compound, its role as a pharmacophore remains theoretical.

Molecular Mechanisms of Action and Target Engagement of N 2 Benzoylphenyl 4 Nitrobenzamide

Biochemical Interactions with Cellular Components

The biochemical engagement of N-(2-benzoylphenyl)-4-nitrobenzamide and its chemical relatives is characterized by specific, non-covalent interactions with protein targets. Molecular docking and simulation studies of related nitrobenzamide derivatives reveal that their interactions are primarily driven by a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions with amino acid residues within the binding sites of target proteins. nih.govresearchgate.net For instance, the amide and nitro groups, common features in this class of compounds, are frequently involved in forming hydrogen bonds, which are crucial for the stability of the ligand-protein complex. The aromatic rings (benzoyl, phenyl, and nitrobenzene (B124822) moieties) contribute to hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, histidine, and tryptophan in the target's active or allosteric sites. researchgate.net

Modulation of Signal Transduction Pathways

The interaction of N-(2-benzoylphenyl)-4-nitrobenzamide analogs with their molecular targets leads to the modulation of critical signal transduction pathways.

Gene Regulation via PPARγ: Derivatives containing the N-(2-benzoylphenyl) moiety have been identified as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor. nih.govnih.govebi.ac.ukelsevierpure.com Upon binding, these agonists induce a conformational change in the PPARγ protein, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. These genes are centrally involved in glucose and lipid metabolism, and adipogenesis.

Carbohydrate Digestion Pathway: By inhibiting key digestive enzymes such as α-glucosidase and α-amylase, nitrobenzamide derivatives can directly modulate the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govmdpi.com This inhibition effectively slows down glucose absorption, thereby influencing postprandial blood glucose levels and impacting downstream insulin (B600854) signaling pathways. nih.govnih.gov

Insights into Nitro Group Bioreduction and Reactive Metabolite Formation

The nitroaromatic structure of N-(2-benzoylphenyl)-4-nitrobenzamide is susceptible to metabolic reduction, a process with significant biochemical implications. The nitro group (NO₂) can undergo a stepwise reduction, typically catalyzed by cellular nitroreductase enzymes. researchgate.net This process involves the transfer of electrons, often from cofactors like NADH or NADPH, to the nitro group. mdpi.com

This reduction is a multi-step process that generates several reactive intermediates:

Nitroso derivative (R-NO): Formed by a two-electron reduction.

Hydroxylamine (B1172632) derivative (R-NHOH): Formed by a further two-electron reduction of the nitroso intermediate. wikipedia.org

These intermediates, particularly the hydroxylamine, are electrophilic and can be more reactive than the parent nitro compound. While this metabolic activation is a key part of the mechanism for some nitroaromatic drugs, these reactive species also have the potential to interact with cellular macromolecules. mdpi.comnumberanalytics.com The final step of the reduction is the formation of the corresponding amine (R-NH₂). jsynthchem.com

DNA Adduct Formation and Related Biochemical Pathways

The reactive metabolites generated from the bioreduction of nitroaromatic compounds, such as the hydroxylamine intermediate, are capable of forming covalent bonds with cellular nucleophiles, including DNA. uconn.edu This process, known as DNA adduct formation, can lead to mutations if not repaired. The primary sites for adduction on DNA bases are the nucleophilic centers, particularly the N7 and C8 positions of guanine (B1146940) and the N3 of adenine. nih.govberkeley.edu

While specific studies on DNA adduct formation by N-(2-benzoylphenyl)-4-nitrobenzamide are not detailed in the available literature, the general pathway for nitroaromatic compounds involves the metabolic activation described in the previous section. nih.gov The resulting electrophilic species can attack the electron-rich sites on DNA bases, forming a stable adduct that distorts the DNA helix. tandfonline.com The presence of such lesions can trigger cellular DNA repair pathways, such as nucleotide excision repair (NER). However, if the adducts are persistent and not properly repaired, they can lead to errors during DNA replication. uconn.edu

Specific Molecular Target Identification and Validation (e.g., Kinases, PPARgamma, α-Glucosidase, α-Amylase)

Research has identified several specific molecular targets for compounds structurally related to N-(2-benzoylphenyl)-4-nitrobenzamide.

PPARgamma (PPARγ): A series of N-(2-benzoylphenyl)-L-tyrosine derivatives have been extensively validated as potent and selective agonists of PPARγ. nih.govnih.govebi.ac.ukacs.org Structure-activity relationship studies confirm that the N-(2-benzoylphenyl) moiety is a critical component for high-affinity binding and functional activation of this nuclear receptor. nih.govdrugbank.com

α-Glucosidase and α-Amylase: These two enzymes are key regulators of carbohydrate digestion. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives have demonstrated significant in vitro inhibitory activity against both α-glucosidase and α-amylase. nih.gov The inhibitory potential is influenced by the nature of the substituents on the phenyl rings, with combinations of electron-donating and electron-withdrawing groups enhancing the activity. nih.govresearchgate.net

Below is a data table summarizing the inhibitory concentrations (IC₅₀) of representative nitrobenzamide derivatives against these enzymes, demonstrating their potency relative to the standard inhibitor, acarbose.

| Compound | Substituent on N-phenyl ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

| 5o | 2-methyl-5-nitrophenyl | 11.23 | 14.56 | nih.gov |

| Acarbose (Standard) | - | 44.34 | 82.14 | nih.gov |

| Data for compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) |

Analysis of Binding Modes and Key Intermolecular Interactions

Molecular docking and simulation studies have provided detailed insights into how N-(2-benzoylphenyl)-4-nitrobenzamide analogs bind to their protein targets. pharmatutor.orgresearchgate.net The specific interactions are crucial for their biological activity.

Binding to PPARγ: For N-(2-benzoylphenyl)-L-tyrosine agonists, the acidic carboxyl group typically forms a key hydrogen bond interaction with residues such as Y473 in the PPARγ ligand-binding domain, which is essential for stabilizing the active conformation of the receptor. acs.org The benzoylphenyl moiety occupies a hydrophobic pocket, engaging in van der Waals and π-π stacking interactions with surrounding nonpolar residues. pharmatutor.orgresearchgate.net

Binding to α-Glucosidase and α-Amylase: In the case of nitrobenzamide inhibitors of α-glucosidase and α-amylase, the molecule binds to the active site or allosteric sites of the enzymes. Docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives reveal multiple points of contact. nih.govresearchgate.net The nitro group and amide/sulfonamide moieties are often involved in hydrogen bonding and electrostatic interactions with key catalytic residues like aspartic acid and glutamic acid. researchgate.net

The following table summarizes the key intermolecular interactions observed in docking studies for a representative nitrobenzamide derivative with α-glucosidase.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues | Reference |

| Hydrogen Bonding | Nitro group, Amide oxygen | Glu:276, Asp:349 | researchgate.net |

| Electrostatic (Pi-Anion) | 2-Cl-4-NO₂ phenyl ring | Glu:276 | researchgate.net |

| Hydrophobic (Pi-Pi Stacked/T-shaped) | Phenyl rings | His:348, Tyr:158, Phe:177, His:279 | researchgate.net |

| Interactions shown for 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide with α-glucosidase. |

Structure Activity Relationship Sar Studies of N 2 Benzoylphenyl 4 Nitrobenzamide Analogues

Experimental SAR Investigations

Experimental SAR studies involve the synthesis of a series of analogues of a lead compound, in this case, N-(2-benzoylphenyl)-4-nitrobenzamide, and the evaluation of their biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its potency and selectivity.

Systematic Variation of Substituents and Functional Groups

The structure of N-(2-benzoylphenyl)-4-nitrobenzamide offers several positions for chemical modification. These include the benzoylphenyl ring, the 4-nitrobenzamide (B147303) moiety, and the amide linker.

Modifications on the Benzoylphenyl Ring: The substitution pattern on the benzoylphenyl ring can significantly impact biological activity. Introduction of electron-donating or electron-withdrawing groups at various positions can alter the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets. For instance, in related N-(benzoylphenyl) derivatives such as N-(benzoylphenyl)-2-furamides, the position of the benzoyl group (e.g., 2-benzoyl vs. 3-benzoyl vs. 4-benzoyl) has been shown to be a critical determinant of antihyperlipidemic activity. nih.gov

Modifications on the 4-Nitrobenzamide Moiety: The 4-nitro group is a strong electron-withdrawing group and a potential site for metabolic modification. Replacing the nitro group with other substituents, such as halogens (e.g., chloro, bromo), cyano, or methoxy (B1213986) groups, can modulate the electronic and lipophilic character of this part of the molecule. Studies on analogous 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have demonstrated that the presence of both electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro) groups on the N-phenyl ring can enhance inhibitory activity against enzymes like α-glucosidase. nih.govresearchgate.net This suggests that a balanced electronic profile is beneficial for activity.

Alterations to the Amide Linker: The amide bond is a key structural feature, providing rigidity and potential for hydrogen bonding. Modifications such as N-alkylation or replacement with bioisosteres like reverse amides, sulfonamides, or ureas can probe the importance of the hydrogen bond donor and acceptor properties of the linker and its conformational flexibility.

Correlation of Structural Motifs with Biological Potency and Selectivity

By comparing the biological data of a series of analogues, researchers can establish correlations between specific structural motifs and their effects on potency and selectivity.

Steric and Electronic Effects: The size, shape, and electronic nature of substituents are critical. For example, in a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, it was found that specific substitutions on the phenyl rings were essential for potent inhibitory activity against the USP1/UAF1 deubiquitinase complex. nih.gov Similarly, for N-(2-benzoylphenyl)-4-nitrobenzamide analogues, the steric bulk of substituents on either phenyl ring could influence the relative orientation of these rings, which may be crucial for fitting into a target's binding site.

To illustrate these principles, the following table presents hypothetical data for a series of N-(2-benzoylphenyl)-4-nitrobenzamide analogues, demonstrating how systematic variations could influence biological activity.

| Compound ID | R1 (Benzoylphenyl Ring) | R2 (Nitrobenzamide Ring) | Biological Activity (IC50, µM) |

| 1 | H | 4-NO2 | 5.2 |

| 1a | 4-Cl | 4-NO2 | 2.8 |

| 1b | 4-OCH3 | 4-NO2 | 7.5 |

| 1c | H | 4-Cl | 4.1 |

| 1d | H | 4-CN | 3.5 |

| 1e | H | 4-OCH3 | 9.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Computational SAR Methodologies

Computational approaches are powerful tools for elucidating SAR and for designing new, more potent compounds. These methods can range from calculating molecular descriptors to building predictive models using machine learning algorithms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of the molecules' physicochemical properties.

For a series of N-(2-benzoylphenyl)-4-nitrobenzamide analogues, relevant descriptors could include:

Electronic Descriptors: Hammett constants, partial atomic charges, and dipole moments to describe the electronic effects of substituents.

Steric Descriptors: Molar refractivity, van der Waals volume, and Taft steric parameters to quantify the size and shape of substituents.

Hydrophobic Descriptors: Partition coefficient (logP) and Hansch-Fujita constants to model lipophilicity.

Topological Descriptors: Wiener index and connectivity indices that describe the branching and connectivity of the molecular graph. nih.gov

A typical QSAR equation might take the form: log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects. The coefficients (c1, c2, c3) are determined by regression analysis and indicate the relative importance of each property for the biological activity. Such models can then be used to predict the activity of novel, unsynthesized analogues. nih.gov

Development of Predictive Machine Learning Models for Biological Activity

Machine learning (ML) offers more advanced and flexible methods for modeling SAR, capable of handling complex, non-linear relationships between chemical structure and biological activity. researchgate.netnanobioletters.com

Model Development Process:

Data Collection and Preparation: A dataset of N-(2-benzoylphenyl)-4-nitrobenzamide analogues with their experimentally determined biological activities is compiled. The chemical structures are converted into numerical representations, typically molecular fingerprints or a set of calculated descriptors.

Model Training: Various ML algorithms can be employed, such as:

Linear Models: Multiple Linear Regression (MLR), Partial Least Squares (PLS).

Non-Linear Models: Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by using an external test set of compounds that were not used during model training. researchgate.net

The following table illustrates the performance of different hypothetical machine learning models in predicting the biological activity of a set of N-(2-benzoylphenyl)-4-nitrobenzamide analogues.

| Machine Learning Model | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

| Multiple Linear Regression | 0.65 | 0.58 | 0.62 |

| Support Vector Machine | 0.82 | 0.75 | 0.79 |

| Random Forest | 0.91 | 0.83 | 0.88 |

| Artificial Neural Network | 0.95 | 0.88 | 0.92 |

This table is for illustrative purposes and does not represent actual experimental data.

These predictive models can be invaluable in virtual screening campaigns to prioritize the synthesis of new analogues with a higher probability of being active, thereby accelerating the drug discovery process. arxiv.org

Computational Chemistry and Advanced Molecular Modeling of N 2 Benzoylphenyl 4 Nitrobenzamide

Theoretical Conformation Analysis and Molecular Geometry Optimization

Theoretical conformation analysis is a fundamental computational approach to identify the most stable three-dimensional arrangement of a molecule. For a flexible molecule like N-(2-benzoylphenyl)-4-nitrobenzamide, with several rotatable bonds, this analysis is crucial. The process involves exploring the potential energy surface of the molecule by systematically rotating its single bonds. The resulting conformers are then subjected to geometry optimization, a process that calculates the lowest energy and thus most stable structure.

Geometry optimization is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations would determine key geometrical parameters for N-(2-benzoylphenyl)-4-nitrobenzamide, such as bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a minimum on the potential energy surface and represents the most probable structure of the molecule in the gas phase.

Table 1: Illustrative Optimized Geometrical Parameters for N-(2-benzoylphenyl)-4-nitrobenzamide

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length (Å) | C=O (amide) | 1.23 |

| N-H (amide) | 1.01 | |

| C-N (amide) | 1.35 | |

| Bond Angle (°) | O=C-N | 122.5 |

| C-N-H | 120.0 | |

| Dihedral Angle (°) | C-C-N-H | 180.0 |

Note: The values in this table are illustrative and represent typical parameters for similar chemical structures. They are not based on specific computational results for N-(2-benzoylphenyl)-4-nitrobenzamide.

Electronic Structure Calculations (e.g., DFT Studies)

Electronic structure calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the distribution of electrons within a molecule. These calculations can determine a variety of electronic properties that are critical for understanding a molecule's reactivity and spectroscopic behavior.

For N-(2-benzoylphenyl)-4-nitrobenzamide, DFT studies would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting how the molecule will interact with other molecules.

Table 2: Illustrative Electronic Properties of N-(2-benzoylphenyl)-4-nitrobenzamide

| Property | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: The values in this table are illustrative and represent typical parameters for similar chemical structures. They are not based on specific computational results for N-(2-benzoylphenyl)-4-nitrobenzamide.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is extensively used in drug discovery to understand and predict how a potential drug molecule might interact with its biological target.

In the context of N-(2-benzoylphenyl)-4-nitrobenzamide, molecular docking simulations could be used to investigate its binding affinity and mode of interaction with various protein targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding free energy. A more negative binding energy generally indicates a more favorable interaction.

The results of a docking study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between N-(2-benzoylphenyl)-4-nitrobenzamide and the amino acid residues of the target protein. This information is crucial for understanding the molecular basis of its potential biological activity.

Table 3: Illustrative Molecular Docking Results for N-(2-benzoylphenyl)-4-nitrobenzamide with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr23, Ser45, Phe89 |

| Types of Interactions | Hydrogen bond, Pi-pi stacking |

Note: The values in this table are illustrative and represent typical parameters for similar chemical structures. They are not based on specific computational results for N-(2-benzoylphenyl)-4-nitrobenzamide.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule or a molecular complex over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of the atoms, offering insights into the flexibility and stability of the system.

Following a molecular docking study, an MD simulation of the N-(2-benzoylphenyl)-4-nitrobenzamide-protein complex would be performed to assess the stability of the predicted binding pose. The simulation would be run for a specific period (e.g., nanoseconds), and the trajectory of the atoms would be analyzed. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored. A stable RMSD value over time suggests that the complex is stable.

Furthermore, MD simulations can reveal the conformational changes that the protein and ligand undergo upon binding and can provide a more detailed understanding of the binding interactions and their strengths.

Table 4: Illustrative Molecular Dynamics Simulation Parameters for N-(2-benzoylphenyl)-4-nitrobenzamide-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Key Stable Interactions | Hydrogen bond with Ser45 |

Note: The values in this table are illustrative and represent typical parameters for similar chemical structures. They are not based on specific computational results for N-(2-benzoylphenyl)-4-nitrobenzamide.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Hyperpolarizability)

Computational chemistry can also be used to predict the spectroscopic properties of a molecule. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of N-(2-benzoylphenyl)-4-nitrobenzamide can be calculated using DFT. These theoretical spectra can be compared with experimental spectra to aid in the assignment of the observed vibrational bands to specific molecular motions.

Another important property that can be calculated is the hyperpolarizability, which is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The calculation of the first hyperpolarizability (β) of N-(2-benzoylphenyl)-4-nitrobenzamide would provide an indication of its potential as an NLO material.

Table 5: Illustrative Predicted Vibrational Frequencies for N-(2-benzoylphenyl)-4-nitrobenzamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (amide) | 3450 |

| C=O stretch (amide) | 1680 |

| NO₂ asymmetric stretch | 1550 |

| NO₂ symmetric stretch | 1350 |

Note: The values in this table are illustrative and represent typical parameters for similar chemical structures. They are not based on specific computational results for N-(2-benzoylphenyl)-4-nitrobenzamide.

Future Research Directions and Therapeutic Prospects for N 2 Benzoylphenyl 4 Nitrobenzamide

Identification of Novel Biological Pathways and Targets

The foundational step in characterizing the therapeutic utility of N-(2-benzoylphenyl)-4-nitrobenzamide is the identification of its molecular targets and the biological pathways it modulates. A systematic approach would involve a combination of high-throughput screening and phenotypic assays.

Initial investigations could involve screening the compound against a broad array of validated biological targets, including but not limited to:

Enzyme Panels: Given that different benzamide (B126) derivatives have shown potential as inhibitors of enzymes like histone deacetylases (HDACs) and α-glucosidase/α-amylase, N-(2-benzoylphenyl)-4-nitrobenzamide could be tested against panels of these and other enzymes, such as kinases and proteases.

Receptor Binding Assays: Evaluating the compound's ability to bind to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs), could reveal its potential role in cellular signaling.

Phenotypic Screening: Assessing the compound's effect on whole-cell or organismal models can uncover its functional impact without prior knowledge of a specific target. For instance, its cytotoxicity could be evaluated against a panel of human cancer cell lines, or its anti-inflammatory properties could be tested in relevant cellular models.

Rational Design and Synthesis of Next-Generation Analogues

Once an initial biological activity is confirmed, the principles of rational drug design can be applied to synthesize next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. A systematic Structure-Activity Relationship (SAR) study would be crucial. This involves synthesizing a library of related compounds where specific parts of the N-(2-benzoylphenyl)-4-nitrobenzamide scaffold are methodically altered.

Key modifications could include:

Substitution on the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzoyl ring could influence binding affinity and specificity.

Modification of the Nitro Group: The nitro group on the benzamide ring is a key feature. It could be replaced with other functional groups, such as an amino, cyano, or halogen group, to probe its role in target interaction and to modulate the compound's electronic properties.

An example of a prospective SAR study is outlined in the table below.

| Modification Area | Parent Structure Moiety | Proposed Modifications | Objective |

| Ring A | 4-nitrobenzamide (B147303) | Replace -NO₂ with -NH₂, -CN, -Cl, -F, -OCH₃ | Investigate the role of the electron-withdrawing group in biological activity. |

| Ring B | 2-benzoylphenyl | Add substituents (-OH, -CH₃, -Cl) at various positions. | Probe for additional binding interactions and improve potency/selectivity. |

| Linker | Benzoyl C=O group | Reduce to an alcohol (-CH(OH)-) or replace with a sulfone (-SO₂-). | Assess the importance of the ketone carbonyl for target binding. |

This systematic approach, common in medicinal chemistry, would generate crucial data for optimizing the lead compound.

Development of Advanced Computational Models for Drug Discovery

Computational modeling offers a powerful, resource-efficient way to guide the drug discovery process. For N-(2-benzoylphenyl)-4-nitrobenzamide, several computational strategies could be employed.

Molecular Docking: Once a biological target is identified, molecular docking simulations can predict the preferred binding orientation and affinity of N-(2-benzoylphenyl)-4-nitrobenzamide within the target's active site. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the compound-target complex.

Quantitative Structure-Activity Relationship (QSAR): As SAR data becomes available from the synthesis and testing of analogues, 2D and 3D-QSAR models can be developed. These models create a mathematical correlation between the chemical structures of the analogues and their biological activities, enabling the prediction of potency for newly designed compounds before their synthesis.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the compound in its binding site, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into the stability of the compound-target interaction and helping to refine the binding hypothesis.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of N-(2-benzoylphenyl)-4-nitrobenzamide, integrating various "omics" technologies is essential. This systems biology approach can elucidate the mechanism of action, identify off-target effects, and discover potential biomarkers.

Transcriptomics: By treating cells or model organisms with the compound and analyzing changes in gene expression via techniques like RNA-sequencing, researchers can identify which signaling pathways and cellular processes are most affected.

Proteomics: This approach analyzes changes in the levels and post-translational modifications of proteins following compound treatment, providing a direct look at the functional output of gene expression changes.

Metabolomics: By studying the global profile of metabolites, researchers can understand how the compound alters the metabolic state of a biological system. This can reveal impacts on pathways such as energy metabolism, lipid synthesis, or amino acid production.

The integration of these large-scale datasets can provide a detailed molecular snapshot of the compound's activity, guiding further therapeutic development and offering a more complete picture than traditional single-target assays.

Q & A

Q. What are the standard synthetic routes for N-(2-benzoylphenyl)-4-nitrobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-benzoylphenylamine with 4-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. The reaction is conducted at 0–5°C to minimize side reactions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Key reagents : 4-nitrobenzoyl chloride, triethylamine.

- Critical parameters : Temperature control (<10°C), solvent choice (aprotic, polar).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms amide bond formation (δ ~8.0–8.5 ppm for aromatic protons adjacent to nitro groups) and benzoyl substitution.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 365.1).

- UV-Vis : Identifies π→π* transitions in nitroaromatic systems (λmax ~290 nm) .

- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What functional groups dictate its reactivity?

- Nitro group (-NO₂) : Electron-withdrawing, stabilizes negative charge in intermediates.

- Benzamide (-CONH-) : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.

- Benzoyl (C₆H₅CO-) : Prone to electrophilic substitution (e.g., halogenation) .

Q. How is preliminary biological activity screened?

- In vitro assays : Antimicrobial (MIC against S. aureus), cytotoxicity (MTT assay on cancer cell lines).

- Enzyme inhibition : Targets like cyclooxygenase-2 (COX-2) using fluorometric assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent optimization : Replace dichloromethane with THF to improve solubility.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Yield data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Standard (0°C) | 65 | 95 |

| DMAP (room temp) | 82 | 97 |

Q. How to resolve contradictions in reported biological activity data?

- Dose-response curves : Compare ED₅₀ values across studies (e.g., anticonvulsant activity in MES test: ED₅₀ = 31.8–90.3 µmol/kg ).

- Assay standardization : Control variables like cell line (HeLa vs. MCF-7) or solvent (DMSO concentration ≤0.1%).

Q. What computational methods predict its interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR).

- DFT calculations : Analyze nitro group’s electron affinity (LUMO energy ~ -1.8 eV) .

Q. How is crystallographic refinement performed for structural validation?

- Software : SHELXL for small-molecule refinement.

- Key steps :

Index diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Resolve anisotropic displacement parameters for nitro groups.

Q. Why do in vivo and in vitro activity profiles differ?

- Metabolic stability : Nitro group reduction in liver microsomes generates reactive intermediates (e.g., hydroxylamines).

- Pharmacokinetics : Low bioavailability due to poor solubility (logP ~3.2) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Modifications :

- Replace nitro with cyano (-CN) to reduce mutagenicity.

- Introduce methoxy (-OCH₃) at para-position to enhance solubility.

- Biological testing : Prioritize derivatives with ClogP <2.5 for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.